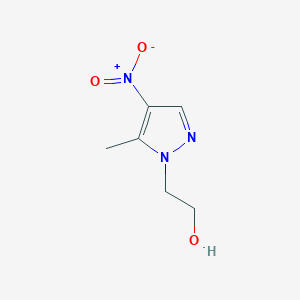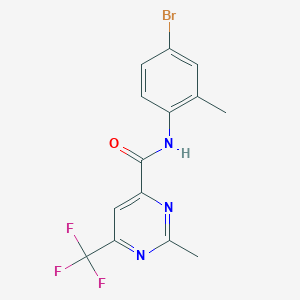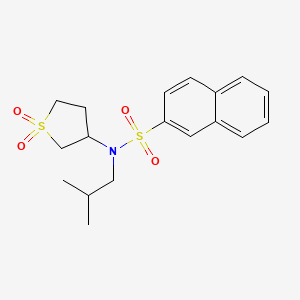
N-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-(2-methylpropyl)naphthalene-2-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-(2-methylpropyl)naphthalene-2-sulfonamide, commonly known as DTTB, is a sulfonamide compound that has gained recognition in scientific research applications. DTTB is a potent inhibitor of carbonic anhydrase IX (CA IX), an enzyme that plays a crucial role in the regulation of pH in tumor cells. Inhibition of CA IX has been identified as a promising strategy for the treatment of cancer, making DTTB an important compound in cancer research.
Wissenschaftliche Forschungsanwendungen
Fluorescent Probes and Sensing
Fluorescent probes utilizing naphthalene sulfonamide derivatives have been developed for various applications, including the sensitive and selective detection of biological and chemical substances. For example, a study introduced a fluorescent probe based on a sulfonamide structure for discriminating thiophenols over aliphatic thiols, showcasing the utility in chemical, biological, and environmental sciences. This probe demonstrated high selectivity and sensitivity, with potential applications in detecting toxic benzenethiols and biologically active aliphatic thiols in water samples (Wang et al., 2012).
Environmental Applications
Naphthalene sulfonamide derivatives have shown efficacy in environmental applications, such as the efficient removal of aromatic sulfonates from wastewater. A study utilized a recyclable acrylic ester polymer for the effective removal of sodium 2-naphthalene sulfonate, a representative aromatic sulfonate pollutant, from highly acidic wastewater. This research highlighted the roles of electrostatic and hydrophobic interactions in adsorption processes, indicating the potential of such compounds in wastewater treatment technologies (Pan et al., 2008).
Biological and Medical Research
In the medical and biological research fields, sulfonamide derivatives of naphthalene have been evaluated for their potential as enzyme inhibitors. One study explored the enzyme inhibition activity of various sulfonamides derived from dagenan chloride, targeting lipoxygenase and α-glucosidase enzymes. This research could pave the way for developing new anti-inflammatory and anti-diabetic drugs, demonstrating the medicinal chemistry applications of such compounds (Abbasi et al., 2015).
Material Science
In material science, naphthalene sulfonamide derivatives have contributed to the development of new materials. For instance, sulfonated polybenzothiazoles containing naphthalene units have been synthesized for use as proton exchange membranes in fuel cells. These materials exhibited excellent dimensional stability, high thermal and oxidative stabilities, and significant proton conductivities, indicating their potential for energy-related applications (Wang et al., 2015).
Eigenschaften
IUPAC Name |
N-(1,1-dioxothiolan-3-yl)-N-(2-methylpropyl)naphthalene-2-sulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO4S2/c1-14(2)12-19(17-9-10-24(20,21)13-17)25(22,23)18-8-7-15-5-3-4-6-16(15)11-18/h3-8,11,14,17H,9-10,12-13H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRMBCEGVRICICD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN(C1CCS(=O)(=O)C1)S(=O)(=O)C2=CC3=CC=CC=C3C=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NO4S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

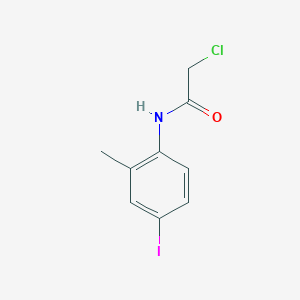
![(E)-3-(dimethylamino)-1-[4-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl]-2-propen-1-one](/img/structure/B2364695.png)
![5-((3-((3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)sulfonyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2364698.png)
![8-fluoro-3-(4-fluorobenzyl)-5-(3-methoxybenzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2364700.png)
![3-Phenylbicyclo[1.1.1]pentan-1-amine](/img/structure/B2364701.png)

![3-(4-Amino-5-mercapto-4H-[1,2,4]triazol-3-yl)-N,N-dimethyl-benzenesulfonamide](/img/structure/B2364703.png)
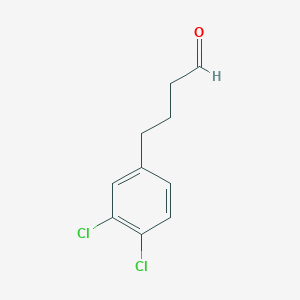
![1-(4-Methylphenyl)-2,4-diphenyl-5,6-dihydro benzo[h]quinolinium trifluoromethanesulfonate](/img/structure/B2364708.png)
![Methyl 7-(4-chlorobenzyl)-5,8-dioxohexahydro[1,3]thiazolo[3,4-a]pyrazine-3-carboxylate](/img/structure/B2364710.png)
![1-(3-fluoro-4-methylphenyl)-2-(furan-2-yl)-1H-imidazo[4,5-b]quinoxaline](/img/structure/B2364711.png)

